3-phenethyl-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Description
Scientific Research Applications
Synthesis and Structural Modifications
Research has demonstrated various methods for synthesizing derivatives of 3-phenethyl-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, highlighting the compound's versatility in chemical synthesis. Zadorozhny et al. (2010) synthesized 2-arylmethyl- and 2-arylmethyl-3-methyl-substituted 3,4-dihydrothieno[3,4-d]pyrimidin-4-ones, comparing their properties with positionally isomeric thienopyrimidinones and benzo isosteres, indicating the significance of sulfur atom positioning on biological activity profiles (Zadorozhny, Turov, & Kovtunenko, 2010).
Potential Biological Activities
The synthesis and study of these compounds shed light on their potential for various biological applications. For instance, Hassaneen et al. (2003) investigated a new series of pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, exploring their potential biological activities through structural modifications (Hassaneen & Abdallah, 2003).
Physicochemical Properties
The research also extends to the study of the physicochemical properties of these compounds. For example, the study of reaction-based fluorescent probes for selective discrimination of thiophenols over aliphatic thiols by Wang et al. (2012) highlights the use of thieno[3,2-d]pyrimidin derivatives for the development of highly sensitive detection techniques in chemical and biological sciences (Wang, Han, Jia, Zhou, & Deng, 2012).
properties
IUPAC Name |
3-(2-phenylethyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2OS2/c23-22(24,25)17-8-6-16(7-9-17)14-30-21-26-18-11-13-29-19(18)20(28)27(21)12-10-15-4-2-1-3-5-15/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHRUYVQYDQANI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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